molecular formula C16H10N4O B10842389 3-(4-Cyanophenyl)quinoxaline-5-carboxamide

3-(4-Cyanophenyl)quinoxaline-5-carboxamide

Cat. No.: B10842389
M. Wt: 274.28 g/mol
InChI Key: WCZAODKSIJSHQD-UHFFFAOYSA-N
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Description

3-(4-Cyanophenyl)quinoxaline-5-carboxamide is a nitrogen-containing heterocyclic compound. Quinoxalines are known for their wide range of biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

The synthesis of 3-(4-cyanophenyl)quinoxaline-5-carboxamide typically involves the condensation of 2,3-diaminobenzene with a suitable dicarbonyl compound. One common method involves the reaction of methyl 2,3-diamino benzoate with oxalic acid monohydrate at elevated temperatures to form the quinoxaline core. Subsequent steps include chlorination, hydrolysis, and amide formation to yield the final product .

Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-(4-Cyanophenyl)quinoxaline-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-cyanophenyl)quinoxaline-5-carboxamide involves its interaction with specific molecular targets. In antibacterial applications, it disrupts bacterial cell wall synthesis, leading to cell death. In anticancer research, the compound has been shown to inhibit key enzymes and pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

3-(4-Cyanophenyl)quinoxaline-5-carboxamide can be compared with other quinoxaline derivatives such as:

The unique feature of this compound is its cyano group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C16H10N4O

Molecular Weight

274.28 g/mol

IUPAC Name

3-(4-cyanophenyl)quinoxaline-5-carboxamide

InChI

InChI=1S/C16H10N4O/c17-8-10-4-6-11(7-5-10)14-9-19-13-3-1-2-12(16(18)21)15(13)20-14/h1-7,9H,(H2,18,21)

InChI Key

WCZAODKSIJSHQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)C#N)C(=O)N

Origin of Product

United States

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